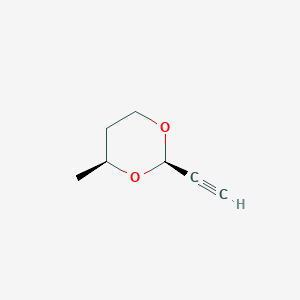

(2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane

Descripción

(2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane (CAS 143136-91-8) is a chiral 1,3-dioxane derivative with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol . Its structure features a six-membered 1,3-dioxane ring with a methyl group at the 4-position and an ethynyl (acetylene) group at the 2-position. The stereochemistry at C2 (R) and C4 (S) confers distinct conformational and electronic properties, making it a valuable intermediate in asymmetric synthesis and materials science. The ethynyl group introduces sp-hybridized carbon, enhancing reactivity in click chemistry or polymerization, while the dioxane ring provides stability as a cyclic acetal .

Propiedades

Número CAS |

143136-91-8 |

|---|---|

Fórmula molecular |

C7H10O2 |

Peso molecular |

126.15 g/mol |

Nombre IUPAC |

(2R,4S)-2-ethynyl-4-methyl-1,3-dioxane |

InChI |

InChI=1S/C7H10O2/c1-3-7-8-5-4-6(2)9-7/h1,6-7H,4-5H2,2H3/t6-,7+/m0/s1 |

Clave InChI |

XGVXXBLXTZOQNH-NKWVEPMBSA-N |

SMILES |

CC1CCOC(O1)C#C |

SMILES isomérico |

C[C@H]1CCO[C@H](O1)C#C |

SMILES canónico |

CC1CCOC(O1)C#C |

Sinónimos |

1,3-Dioxane, 2-ethynyl-4-methyl-, (2R-cis)- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar 1,3-Dioxane Derivatives

Structural and Functional Group Variations

Table 1: Key Structural Features of Selected 1,3-Dioxane Derivatives

Stereochemical and Reactivity Comparisons

- Stereochemical Influence: The (2R,4S) configuration of the target compound enables enantioselective applications, contrasting with racemic mixtures like (S)-2-(2-aminopentyl)-2-methyl-1,3-dioxane, which require chiral resolution using tartaric acid . Natural derivatives from pear fruits, such as (2S,4R)-2-methyl-4-pentyl-1,3-dioxane, exhibit >99% enantiomeric excess, highlighting the role of stereochemistry in biological systems .

Reactivity Differences :

- Ethynyl vs. Alkyl Groups : The ethynyl group in the target compound facilitates alkyne-specific reactions (e.g., Huisgen cycloaddition), unlike alkyl-substituted analogs like 2-ethyl-5,5-dimethyl-1,3-dioxane, which are prone to hydrolysis or thermal decomposition .

- Nitro/Halogen Substituents : 5-Nitro-1,3-dioxanes (e.g., 5-bromo-5-nitro-1,3-dioxane) undergo elimination reactions influenced by substituent electronics, whereas the target compound’s ethynyl group may stabilize transition states in ring-opening reactions .

Thermal and Environmental Stability

Thermal Decomposition :

Substituents at C5 (e.g., nitro, bromo) in 5-nitro-1,3-dioxanes lower activation energy for decomposition compared to the target compound, where substituents at C2/C4 may alter ring strain and stability . Computational studies indicate that electron-withdrawing groups (e.g., nitro) accelerate decomposition, whereas ethynyl groups may delay it due to conjugation effects .- However, its persistence in environmental matrices remains unstudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.